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Executive Summary: For over a century since their discovery, sulfinylamines (R-N=S=0)
remained a chemical curiosity, their synthetic potential largely untapped. This whitepaper
provides an in-depth literature review of the discovery, evolution, and modern applications of
sulfinylamines. Initially characterized by their challenging synthesis and handling, the
development of stable yet highly reactive sulfinylamine reagents has sparked a renaissance in
their use. We detail the foundational discovery and early synthetic methods, followed by a
comprehensive overview of modern, bench-stable reagents that have transformed the field.
This guide focuses on core applications, including the modular synthesis of sulfinamides, the
one-pot, three-component synthesis of sulfonimidamides, and the unified synthesis of
sulfoximines. Detailed experimental protocols for key transformations and tabulated data on
reaction scopes and yields are provided to offer a practical resource for researchers, scientists,
and professionals in drug development.

A Historical Perspective: The Dawn of Sulfinylamine

Chemistry
The Pioneering Discovery by Bottinger

The history of sulfinylamines dates back to 1878, when Béttinger first reported the highly
vigorous reaction between thionyl chloride (SOCI2) and aniline. This reaction yielded the first-
ever sulfinylamine, N-sulfinylaniline (CeHsNSO). While Bottinger correctly identified the
formation of a new sulfur-nitrogen compound, it was Michaelis and Herz in 1890 who revisited
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the reaction, confirmed the structure, and solidified the existence of this new functional group.

[1]

Early Synthetic Methods and Structural Confirmation

The classical method for synthesizing sulfinylamines involves the reaction of a primary amine
with thionyl chloride.[2] The stoichiometry of this reaction typically requires three equivalents of
the amine for every one equivalent of thionyl chloride. One equivalent of the amine is
sulfinylated, while the other two equivalents act as a base to neutralize the two molecules of
hydrochloric acid (HCI) produced, forming the amine hydrochloride salt.[2]

The reaction is as follows: 3 RNHz2 + SOCl2 — RNSO + 2 [RNH3]CI

This early method, while foundational, was often hampered by the reactivity of the reagents
and the moisture sensitivity of the resulting sulfinylamines, particularly those derived from
aliphatic amines. N-sulfinylanilines showed markedly better stability, but the general instability
of the class limited their widespread adoption in organic synthesis for many decades.[1]

Reactants

Aniline (CeHsNH-2)

Thionyl Chloride (SOCIz2) (3 equiv))

Reaction HCI Scavenging

Products

Anilinium Chloride

N-Sulfinylaniline (CeHsNSO) ([CeHsNH3]CI)
(2 equiv.)

Click to download full resolution via product page

Bottinger's original synthesis of N-sulfinylaniline.
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The Renaissance of Sulfinylamines: Modern
Reagents and Enhanced Stability

The resurgence of interest in sulfinylamine chemistry is directly attributable to the development
of novel, bench-stable reagents. By substituting the N-substituent with sterically demanding
groups, chemists have overcome the inherent instability that plagued early research. These
modern reagents are easy to handle, can be stored for extended periods, and exhibit versatile
reactivity.

N-Sulfinyltritylamine (TrNSO)

Developed by the Willis group, N-sulfinyltritylamine (TrNSO) is a stable, crystalline solid that
can be prepared on a decagram scale.[3][4] The bulky triphenylmethyl (trityl) group provides
significant steric shielding, enhancing the reagent's stability. TrNSO has proven to be a
cornerstone reagent for the one-pot, three-component synthesis of sulfonimidamides, acting as
a linchpin to connect organometallic reagents and amines.[3][5]

N-Triisopropylsilyl Sulfinylamine (TIPS-NSO)

To create a sulfinylamine reagent with an easily cleavable N-substituent, the Willis group also
developed N-triisopropylsilyl sulfinylamine (TIPS-NSO). This light-yellow liquid is prepared in
two steps from triisopropylsilyl chloride and ammonia and is stable to refrigerated storage.[6] Its
key advantage lies in the facile removal of the TIPS group under mild, fluoride-mediated
conditions (e.g., with TBAF), providing direct access to valuable primary sulfinamides.[6][7]

N-Alkoxy Sulfinylamines

Further innovation led to N-alkoxy sulfinylamines, such as N-Sulfinyl-O-(tert-
butyl)hydroxylamine (t-BuONSO) and a biphenyl-derived variant (BiPhONSO). These reagents
act as precursors to highly electrophilic sulfinyl nitrenes (R-N=S=0 - [S=N]~ + R*).[8] This
unique reactivity enables a unified, one-pot approach to both sulfoximines and
sulfonimidamides by trapping the nitrene intermediate with carbon and nitrogen nucleophiles.
[8] t-BUONSO is also used for the direct synthesis of primary sulfonamides from organometallic
reagents.[9][10]

Core Applications in Modern Organic Synthesis
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The development of stable sulfinylamine reagents has unlocked powerful and modular
strategies for synthesizing a range of important sulfur-containing pharmacophores.

Modular Synthesis of Primary Sulfinamides

The reaction of TIPS-NSO with a broad scope of organometallic nucleophiles provides a rapid
and highly efficient route to N-silyl sulfinamides. These intermediates are typically not isolated
but are treated directly with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to
yield primary sulfinamides.[11][12] This two-step, one-pot sequence is notable for its wide
functional group tolerance and its use of readily available Grignard, organolithium, or
organozinc reagents.[6][11]

TIPS-NSO

Step 2:
\* N-Silyl Sulfinamide Desilylation (TBAF) | Primary Sulfinamide

Step 1: (Intermediate) R-S(O)NHz

Organometallic R-[M] Addition (THF, 0°C)

(Grignard, Organolithium, etc.)

Click to download full resolution via product page

Modular synthesis of primary sulfinamides using TIPS-NSO.

Table 1: Scope of Primary Sulfinamide Synthesis using TIPS-NSOJ[11]
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One-Pot, Three-Component Synthesis of
Sulfonimidamides

Sulfonimidamides, valuable bioisosteres of sulfonamides, can be assembled in a highly
convergent, one-pot process using TrNSO.[3][5] The sequence involves three steps:

» Addition: An organometallic reagent (e.g., Grignard) adds to TrNSO to form an anionic N-
trityl sulfinamide intermediate.

e Chlorination: In situ chlorination of the intermediate with an oxidant like tert-butyl hypochlorite
(t-BuOCl) generates a sulfonimidoyl chloride.

» Amination: Addition of a primary or secondary amine displaces the chloride to form the N-
trityl protected sulfonimidamide. A final deprotection step with acid yields the NH-
sulfonimidamide.[3][13]
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Table 2: Scope of One-Pot Sulfonimidamide Synthesis using TrNSO[3]

Organometalli . . .
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N-(4-
A Fluorophenyl)-
. Sls'
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MgBr . .
ulfonimidamid
e
N-Phenyl-S,S-
2 Phenyl-MgBr Piperidine (piperidino)sulfon 85
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MgBr benzylsulfonimid
amide
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Unified Synthesis of Sulfoximines via Sulfinyl Nitrenes

A powerful strategy for the rapid synthesis of both sulfoximines and sulfonimidamides relies on
the generation of sulfinyl nitrene intermediates from N-alkoxy sulfinylamines like BIPhONSO.[8]
The one-pot process involves the sequential addition of two nucleophiles.

o For Sulfoximines: Two different organometallic reagents are added sequentially. The first
adds to the sulfinylamine, and upon N-O bond fragmentation and nitrene formation, the
second organometallic reagent is trapped to form the sulfoximine.
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e For Sulfonimidamides: An organometallic reagent is added first, followed by an amine as the

second nucleophile.

This method is exceptionally fast, with reactions often completing in minutes, and provides
access to a diverse set of S(VI) compounds from a common intermediate.[8]

BiPhONSO R1-[M]
(N-Alkoxy Sulfinylamine) (1st Nucleophile)

N

Intermediate

N-O Bond
Fragmentation
R2-[M] i Sulfinyl Nitrene i R3R*NH
(2nd Nucleophile: Carbon) :l [S=N]~ | (2nd Nucleophile: Nitrogen)
Products

N

Sulfoximine Sulfonimidamide
RIR2S(O)NH R1S(O)(NR3*R4)NH

Click to download full resolution via product page

Unified synthesis via a sulfinyl nitrene intermediate.

Photocatalytic Approaches to Sulfinamides

Recent advances have leveraged photoredox catalysis to synthesize sulfinamides from
abundant starting materials like carboxylic acids.[14][15][16] In a process driven by visible light
(e.g., 400 nm), an acridine photocatalyst facilitates a proton-coupled electron transfer (PCET)
event with a carboxylic acid. This generates an alkyl radical via decarboxylation, which is then
trapped by a sulfinylamine reagent (such as TrNSO or t-BUONSO) to form the sulfinamide
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product.[15] This method is notable for its mild conditions and excellent functional group

tolerance.

Photocatalyst (PC) Carboxylic Acid

(R-COOH)
bv lgpr PCET / -CO2
(Light)
_ Sulfinylamine
gu [ ]

PC Alkyl Radical (Re) (R-NSO)
Radical
Addition

Aminosulfinyl Radical

H Atom
Transfer

Sulfinamide

R-S(O)NHR'
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Photocatalytic cycle for sulfinamide synthesis.

Detailed Experimental Protocols
Classic Synthesis of N-Sulfinylaniline[2]

e Reagents: Aniline (3.0 eq.), Thionyl Chloride (1.0 eq.), Anhydrous Diethyl Ether.

e Procedure: To a solution of aniline (3.0 eq.) in anhydrous diethyl ether, freshly distilled thionyl
chloride (1.0 eq.) is added dropwise with stirring under an inert atmosphere. The reaction is
typically exothermic. After the addition is complete, the reaction mixture is stirred for 1-2
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hours at room temperature. The precipitated anilinium chloride is removed by filtration. The
filtrate is concentrated under reduced pressure to afford N-sulfinylaniline as a yellowish oil.

Synthesis of TIPS-NSO Reagent[7]

Step 1: Synthesis of TIPS-NHz: Triisopropylsilyl chloride (1.0 eq.) is dissolved in anhydrous
diethyl ether and cooled to -78 °C. Anhydrous ammonia is bubbled through the solution for 2
hours, resulting in a white precipitate. The reaction is warmed to 0 °C and stirred for 3 hours
to remove excess ammonia. Filtration and removal of the solvent yield TIPS-NH-.

Step 2: Synthesis of TIPS-NSO: Triisopropylsilyl amine (1.0 eq.) and anhydrous triethylamine
(2.06 eq.) are dissolved in anhydrous diethyl ether and cooled to 0 °C. Freshly distilled
thionyl chloride (1.03 eq.) is added dropwise. The slurry is stirred vigorously at 0 °C for 2
hours. The mixture is filtered through a pad of anhydrous Na2SOa, and the solvent is
removed in vacuo to afford TIPS-NSO as a light-yellow oil in near-quantitative yield (99%).

General Protocol for Primary Sulfinamide Synthesis[6]
[11]

Reagents: TIPS-NSO (1.0 eq.), Organometallic Reagent (1.2 eq.), Anhydrous THF,
Tetrabutylammonium Fluoride (TBAF, 1.0 M in THF, 2.0 eq.).

Procedure: An oven-dried flask containing TIPS-NSO (1.0 eq.) is placed under an inert
atmosphere, and anhydrous THF is added to make a 0.1 M solution. The solution is cooled
to 0 °C. The organometallic reagent (1.2 eq.) is added dropwise, and the reaction is stirred
for 5 minutes at 0 °C. TBAF solution (2.0 eq.) is then added, and the mixture is allowed to
warm to room temperature and stirred for 10 minutes. The reaction is quenched with
saturated aqueous NH4Cl, and the product is extracted with an organic solvent (e.g., ethyl
acetate). The combined organic layers are dried, concentrated, and purified by column
chromatography.

General Protocol for One-Pot Sulfonimidamide
Synthesis[13]

o Reagents: TrNSO (1.0 eq.), Grignard Reagent (1.0 eq.), tert-Butyl Hypochlorite (1.05 eq.),

Triethylamine (1.0 eq.), Amine (1.0-1.2 eq.), Methanesulfonic Acid (5.0 eq.), Anhydrous THF.
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e Procedure: TrNSO (1.0 eq.) is dissolved in anhydrous THF and cooled to O °C. The Grignard
reagent (1.0 eq.) is added dropwise, and the mixture is stirred for 5 minutes. tert-Butyl
hypochlorite (1.05 eq.) is added in the dark, and stirring is continued for 15 minutes.
Triethylamine (1.0 eq.) followed by the desired amine (1.0-1.2 eq.) are added, and the
reaction is stirred at room temperature for 16 hours. To deprotect, methanesulfonic acid (5.0
eg.) is added, and the solution is stirred vigorously for 15 minutes. The reaction is diluted
with CHzClz, washed with saturated aqueous NaHCOs, and the aqueous layer is extracted
with CH2Clz. The combined organic layers are concentrated and purified by silica gel
chromatography.

General Protocol for Photocatalytic Sulfinamide
Synthesis[15]

o Reagents: Carboxylic Acid (1.5 eq.), N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO, 1.0
eq.), 9-Mesityl-10-phenylacridinium tetrafluoroborate (Photocatalyst, 10-20 mol%),
Dichloromethane.

e Procedure: The carboxylic acid, sulfinylamine, and photocatalyst are weighed into a vial.
Dichloromethane is added (to achieve ~0.1 M concentration), and the headspace is flushed
with argon before sealing the vial. The reaction mixture is stirred under irradiation from 395-
405 nm LEDs with fan cooling for 18 hours. Upon completion, the solvent is removed in
vacuo, and the crude product is purified by column chromatography.

Conclusion and Future Outlook

The field of sulfinylamine chemistry has been revitalized. The journey from Bottinger's initial,
challenging synthesis to the modern suite of stable, versatile reagents like TrNSO and TIPS-
NSO showcases a remarkable evolution in synthetic chemistry. These reagents have
transformed sulfinylamines from esoteric curiosities into powerful building blocks for
constructing high-value sulfur pharmacophores. The development of modular, one-pot, and
photocatalytic strategies has significantly broadened the accessibility of sulfinamides,
sulfonimidamides, and sulfoximines, enabling their increased exploration in medicinal and
agrochemical research. Future work will likely focus on developing catalytic, enantioselective
additions to sulfinylamines, expanding the substrate scope even further, and discovering new
modes of reactivity for this fascinating and synthetically potent class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]

¢ 2. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
e 3. scispace.com [scispace.com]

e 4.researchgate.net [researchgate.net]

¢ 5. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine
Reagent N-Sulfinyltritylamine, TrNSO - PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via
Primary Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

e 7.ASilyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via
Primary Sulfinamides [organic-chemistry.org]

e 8. pubs.acs.org [pubs.acs.org]

e 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

e 10. pubs.acs.org [pubs.acs.org]

e 11. pubs.acs.org [pubs.acs.org]

e 12. pubs.acs.org [pubs.acs.org]

e 13. Sulfonimidoylation Reagent: TrNSO | TClI AMERICA [tcichemicals.com]
e 14. researchgate.net [researchgate.net]

» 15. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of
Sulfonamides and Sulfonimidamides [organic-chemistry.org]

¢ 16. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of
Sulfonamides and Sulfonimidamides - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [The Discovery and Synthetic Renaissance of
Sulfinylamines: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095315#literature-review-on-the-discovery-of-
sulfinylamines]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b095315?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/350920272_Rediscovering_Sulfinylamines_as_Reagents_for_Organic_Synthesis
https://en.wikipedia.org/wiki/N-Sulfinylaniline
https://scispace.com/pdf/one-pot-three-component-sulfonimidamide-synthesis-exploiting-1jc4buw0dl.pdf
https://www.researchgate.net/figure/a-Decagram-scale-preparation-of-TrNSO-5-b-One-pot-synthesis-of-NH-sulfonimidamides_fig3_350920272
https://pubmed.ncbi.nlm.nih.gov/28929561/
https://pubmed.ncbi.nlm.nih.gov/28929561/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9084605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9084605/
https://www.organic-chemistry.org/abstracts/lit8/343.shtm
https://www.organic-chemistry.org/abstracts/lit8/343.shtm
https://pubs.acs.org/doi/10.1021/jacs.0c06986
https://research-information.bris.ac.uk/en/publications/primary-sulfonamide-synthesis-using-the-sulfinylamine-reagent-n-s/
https://pubs.acs.org/doi/10.1021/acs.orglett.0c03505
https://pubs.acs.org/doi/10.1021/acs.orglett.2c00347
https://pubs.acs.org/doi/10.1021/acsorginorgau.4c00078
https://www.tcichemicals.com/CA/en/product/pick/TrNSO
https://www.researchgate.net/publication/374123294_Photocatalytic_Carboxylate_to_Sulfinamide_Switching_Delivers_a_Divergent_Synthesis_of_Sulfonamides_and_Sulfonimidamides
https://www.organic-chemistry.org/abstracts/lit9/245.shtm
https://www.organic-chemistry.org/abstracts/lit9/245.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10557147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10557147/
https://www.benchchem.com/product/b095315#literature-review-on-the-discovery-of-sulfinylamines
https://www.benchchem.com/product/b095315#literature-review-on-the-discovery-of-sulfinylamines
https://www.benchchem.com/product/b095315#literature-review-on-the-discovery-of-sulfinylamines
https://www.benchchem.com/product/b095315#literature-review-on-the-discovery-of-sulfinylamines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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